Quabodepistat

Tuberculosis DprE1 Inhibitor MIC

Quabodepistat (OPC-167832) is a clinically advanced, orally active DprE1 inhibitor with sub-nanogram/mL MICs (0.00024–0.002 μg/mL) against drug-susceptible and drug-resistant M. tuberculosis. A Phase 2b/c trial demonstrated 96% sputum culture conversion with a 4-month regimen vs. 91% with standard 6-month therapy. Distinctive features include a low spontaneous resistance frequency (<1.91 × 10⁻⁷) and favorable lung-to-plasma ratio (~2:1). With an ongoing Phase 3 QUANTUM-TB trial, this non-fungible compound is critical for MDR-TB research and therapeutic development.

Molecular Formula C21H20ClF3N2O4
Molecular Weight 456.8 g/mol
CAS No. 1883747-71-4
Cat. No. B609758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuabodepistat
CAS1883747-71-4
SynonymsOPC-167832;  OPC 167832;  OPC167832; 
Molecular FormulaC21H20ClF3N2O4
Molecular Weight456.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C(C=CC(=C21)OCC3(CCN(CC3O)C4=C(C=C(C=C4F)Cl)F)O)F
InChIInChI=1S/C21H20ClF3N2O4/c22-11-7-14(24)20(15(25)8-11)27-6-5-21(30,17(28)9-27)10-31-16-3-2-13(23)19-12(16)1-4-18(29)26-19/h2-3,7-8,17,28,30H,1,4-6,9-10H2,(H,26,29)/t17-,21-/m1/s1
InChIKeyXZISSTDXPBUCJA-DYESRHJHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quabodepistat (OPC-167832) CAS 1883747-71-4: Procurement-Grade DprE1 Inhibitor for TB Research


Quabodepistat (OPC-167832) is a 3,4-dihydrocarbostyril derivative developed by Otsuka Pharmaceutical, identified as a potent and orally active inhibitor of decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme for mycobacterial cell wall biosynthesis [1]. It exhibits sub-nanogram per milliliter minimum inhibitory concentrations (MICs) against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains in vitro and demonstrates bactericidal activity against both replicating and intracellular bacilli [1]. Quabodepistat has progressed to Phase 3 clinical evaluation (QUANTUM-TB, NCT07209761) as part of novel, shortened treatment regimens for drug-resistant pulmonary tuberculosis, positioning it as a critical investigational tool and a compound of significant scientific and procurement interest [2].

Why Quabodepistat Cannot Be Substituted by Alternative DprE1 Inhibitors or Standard TB Agents


Within the DprE1 inhibitor class, compounds exhibit substantial divergence in potency, resistance profiles, pharmacokinetic distribution, and clinical stage of development, precluding simple interchangeability. Quabodepistat is distinguished by its exceptionally low MIC against M. tuberculosis (0.00024–0.002 μg/mL) [1] and its demonstrated clinical feasibility in a 4-month, three-drug regimen achieving a 96% sputum culture conversion rate in a Phase 2b/c trial [2]. Unlike earlier-generation TB drugs, Quabodepistat exhibits a low frequency of spontaneous resistance (<1.91 × 10⁻⁷) [1] and favorable lung penetration with sustained levels above MIC [3]. These attributes, validated in advanced clinical trials, are not universal among DprE1 inhibitors (e.g., BTZ-043, TBA-7371) or other TB drug classes (e.g., linezolid), making Quabodepistat a distinct and non-fungible entity for both research and therapeutic development.

Quabodepistat (OPC-167832) Procurement Evidence: Head-to-Head and Comparative Quantitative Data


Superior In Vitro Potency: Quabodepistat MIC vs. BTZ-043 and Standard TB Drugs

Quabodepistat demonstrates exceptional in vitro potency against Mycobacterium tuberculosis, with MIC values ranging from 0.00024 to 0.002 μg/mL for drug-susceptible H37Rv and monoresistant strains [1]. This potency is notably higher than that reported for the DprE1 inhibitor BTZ-043 (MIC = 2.3 nM, approximately 0.001 μg/mL, but often cited with a higher lower bound) and substantially exceeds the activity of frontline agents like isoniazid and rifampicin [1]. Specifically, the MIC for H37Rv is 0.0005 μg/mL [1], positioning Quabodepistat among the most potent anti-TB compounds described.

Tuberculosis DprE1 Inhibitor MIC Drug Susceptibility

Low Spontaneous Resistance Frequency: Quabodepistat vs. Linezolid and Other TB Agents

The frequency of spontaneous resistance to Quabodepistat in M. tuberculosis H37Rv is <1.91 × 10⁻⁷ [1]. This is significantly lower than the typical resistance frequencies for some established TB drugs; for example, linezolid resistance emerges at frequencies of ~10⁻⁵ to 10⁻⁶ in vitro, and isoniazid resistance at ~10⁻⁶ [2]. The low resistance rate supports the compound's potential role in regimens where durability of response and barrier to resistance are critical, particularly for drug-resistant TB treatment.

Drug Resistance Spontaneous Mutation Rate DprE1 Inhibitor Tuberculosis

Clinical Efficacy Benchmarking: 4-Month Quabodepistat Regimen Sputum Culture Conversion vs. 6-Month Standard of Care

In a Phase 2b/c interim analysis, a 4-month regimen containing Quabodepistat (QBS) at 10, 30, or 90 mg combined with delamanid and bedaquiline achieved a 96% (96/100) sputum culture conversion rate by end of treatment, compared to 91% (19/21) with the standard 6-month RHEZ (rifampicin, isoniazid, ethambutol, pyrazinamide) regimen in participants with drug-susceptible pulmonary TB [1]. This demonstrates that a shorter, Quabodepistat-based regimen can deliver numerically superior early efficacy, offering a potential 2-month reduction in treatment duration.

Clinical Trial Sputum Culture Conversion Drug-Susceptible TB Phase 2b/c

Favorable Pharmacokinetic Distribution: Lung-to-Plasma Ratio of Quabodepistat vs. Typical Anti-TB Agents

Quabodepistat exhibits excellent penetration from plasma into lung tissue and TB lesions, with lung concentrations approximately twice those measured in plasma [1]. This is a critical differentiator, as many anti-TB drugs (e.g., rifampicin) achieve lower lung-to-plasma ratios. The compound also demonstrates sustained drug levels above the MIC within pulmonary compartments, a key factor for sterilizing activity [1]. In preclinical models, the lung-to-plasma concentration ratio was approximately 2:1 [2].

Pharmacokinetics Lung Penetration Tissue Distribution Tuberculosis

Quabodepistat (OPC-167832) CAS 1883747-71-4: Optimized Application Scenarios Based on Quantitative Evidence


Shortened Regimen Development for Drug-Susceptible Tuberculosis

Leverage Quabodepistat's 96% 4-month sputum culture conversion rate versus 91% with 6-month RHEZ [1] to design and evaluate ultra-short treatment protocols for drug-susceptible TB. This application is directly supported by Phase 2b/c trial data and is ideal for research programs aiming to reduce treatment duration and improve patient adherence.

Combination Therapy for Multidrug-Resistant Tuberculosis (MDR-TB)

Utilize Quabodepistat's low spontaneous resistance frequency (<1.91 × 10⁻⁷) [1] and potent MIC against drug-resistant strains (0.00024–0.001 μg/mL) [1] as a core component of novel MDR-TB regimens. The ongoing Phase 3 QUANTUM-TB trial (NCT07209761) evaluating Quabodepistat-based regimens for 17-26 weeks in MDR-TB [2] validates this application and provides a clinical framework for procurement and study design.

Pharmacokinetic/Pharmacodynamic Modeling for Pulmonary TB

Employ Quabodepistat's favorable lung-to-plasma ratio (approximately 2:1) [1] and sustained exposure above MIC in lung compartments [1] to develop and refine PK/PD models that predict sterilizing activity and optimize dosing strategies for pulmonary tuberculosis. This scenario is particularly relevant for researchers focused on drug distribution and target site penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quabodepistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.